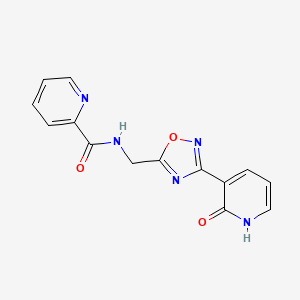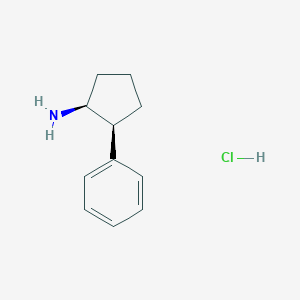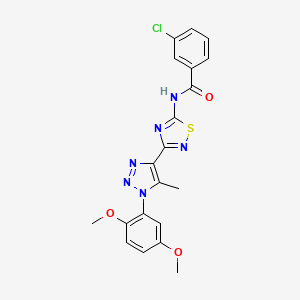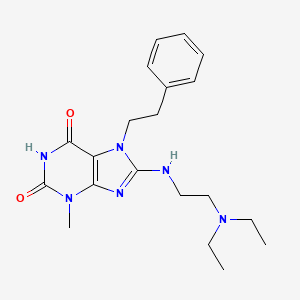![molecular formula C10H8ClN3O B2359044 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-75-6](/img/structure/B2359044.png)
4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as 4-Chloroanilinopyridazone (4-CAP), is a synthetic compound with a variety of applications in scientific research. It is a small molecule that has been used in a range of studies, including those in the fields of drug discovery, biochemistry, and pharmacology. 4-CAP is a white crystalline solid that is soluble in water, ethanol, and methanol. It has a melting point of approximately 167°C and is relatively stable in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis :
- Holzer et al. (2003) investigated the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones, involving reactions that lead to compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one. Their study includes spectroscopic studies and X-ray structure analysis, elucidating the structure of these compounds (Holzer et al., 2003).
Chemical Properties and Reactivity :
- Rockley and Summers (1981) synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, similar to the compound of interest. They explored the tautomeric forms of these compounds and their intramolecular hydrogen bonding (Rockley & Summers, 1981).
Potential Applications in Green Chemistry :
- Mosaddegh et al. (2010) discussed the environmentally friendly synthesis of pyrazolone derivatives using cellulose sulfuric acid. This study highlights the significance of eco-friendly methods in synthesizing compounds like 4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (Mosaddegh et al., 2010).
Computational Studies and Pharmaceutical Potential :
- Thomas et al. (2018) conducted a comprehensive study on pyrazole derivatives, including computational evaluations of their reactivity and pharmaceutical potential. They used various computational techniques to understand the properties of these compounds (Thomas et al., 2018).
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-3-9(4-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIPWMCAVULII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CNNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)

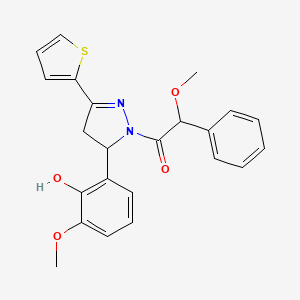
![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)
![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)

